molecular formula C18H17BrN4OS B2450992 N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 882749-59-9

N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2450992
CAS No.: 882749-59-9
M. Wt: 417.33
InChI Key: JNPAZYVNNGWPGU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H17BrN4OS and its molecular weight is 417.33. The purity is usually 95%.
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Scientific Research Applications

1. Antihistaminic Activity

N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its derivatives have been studied for their H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs. Notably, some derivatives like 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one were found to be equipotent with the standard chlorpheniramine maleate, but with less sedation, indicating their potential as a new class of H1-antihistamines (Alagarsamy et al., 2005) (Alagarsamy et al., 2009).

2. Pharmacokinetics and Metabolism Variations

Studies have revealed significant variations in the pharmacokinetics and metabolism of certain triazole derivatives, indicating the potential impact of genetic polymorphisms on drug metabolism and efficacy. This insight is crucial for personalized medicine and understanding the drug's behavior in different populations (Hasegawa et al., 2014).

3. Immunomodulating Effects

Certain acetamide derivatives have been shown to modify the reactivity of lymphoid cell populations, enhance macrophage inhibitory effects on tumor cells, and augment the immune response to tumors. These compounds show potential in immunotherapy and enhancing the effectiveness of cytotoxic chemotherapy (Wang et al., 2004).

4. Analgesic Activity

New compounds from the oxazol-5(4H)-ones class, containing diarylsulfone moiety, have shown analgesic activity and low toxicity. This suggests their potential application in pain management and the importance of understanding their binding affinities against molecular targets involved in pain and inflammation (Bărbuceanu et al., 2020).

5. Anticonvulsant Properties

Triazole derivatives have been explored for their anticonvulsant properties, showing potential in enhancing the action of classical antiepileptic drugs and protecting against maximal electroshock-induced seizures in mice. This points to their role in developing new therapies for epilepsy and convulsion-related disorders (Luszczki et al., 2012).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c1-12-4-3-5-13(10-12)17-21-22-18(23(17)2)25-11-16(24)20-15-8-6-14(19)7-9-15/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPAZYVNNGWPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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